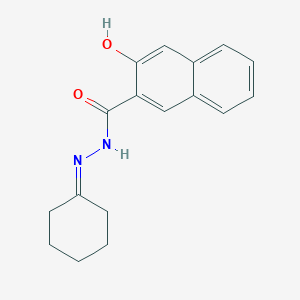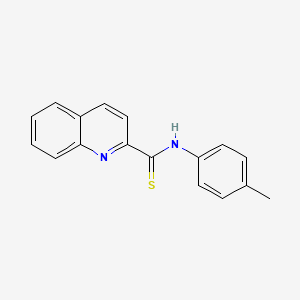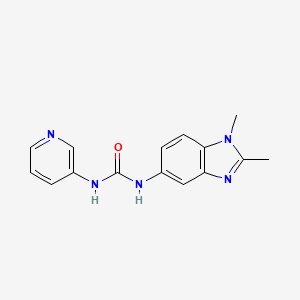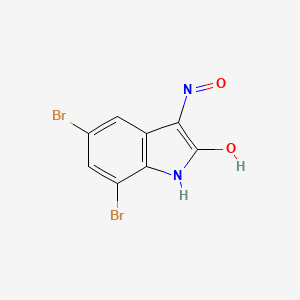![molecular formula C12H9F3N4O3 B5722886 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as nitrotrifluoroacetanilide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Nitrotrifluoroacetanilide acts by inhibiting the activity of HIF-1α, which is a key regulator of the hypoxic response in cells. HIF-1α is stabilized under hypoxic conditions and activates the expression of genes involved in angiogenesis, glycolysis, and cell survival. By inhibiting the activity of HIF-1α, 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamideroacetanilide can suppress the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
Nitrotrifluoroacetanilide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamideroacetanilide is its potent anticancer activity against a wide range of cancer cell lines. It also has a relatively low toxicity profile compared to other anticancer agents. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamideroacetanilide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the formulation of the compound to improve its solubility and bioavailability. Furthermore, the potential of 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamideroacetanilide as a radiosensitizer and chemosensitizer in cancer therapy needs to be further explored. Finally, the efficacy and safety of this compound in vivo need to be evaluated in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamideroacetanilide can be achieved through the reaction of 4-nitroimidazole and 2-(trifluoromethyl)acetanilide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
Nitrotrifluoroacetanilide has been extensively studied for its potential applications in the field of cancer therapy. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound works by inhibiting the activity of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is overexpressed in cancer cells and plays a crucial role in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-(4-nitroimidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O3/c13-12(14,15)8-3-1-2-4-9(8)17-11(20)6-18-5-10(16-7-18)19(21)22/h1-5,7H,6H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNHFNRGLFWSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)


![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)